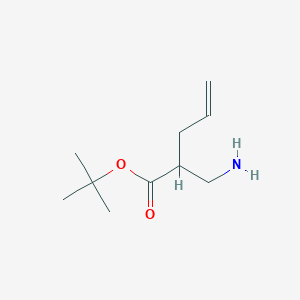

tert-Butyl 2-(aminomethyl)pent-4-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)pent-4-enoate |

InChI |

InChI=1S/C10H19NO2/c1-5-6-8(7-11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3 |

InChI Key |

LGTJGEMZHKDHSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)CN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of tert-Butyl 2-(aminomethyl)pent-4-enoate in Peptidomimetic Synthesis

The following technical guide details the properties, synthesis, and applications of tert-Butyl 2-(aminomethyl)pent-4-enoate (CAS 1372851-46-1).

Executive Summary

tert-Butyl 2-(aminomethyl)pent-4-enoate (CAS 1372851-46-1) is a specialized

This compound serves as a critical "stapling" scaffold. Its terminal alkene allows for Ring-Closing Metathesis (RCM) to generate cyclic constraints, while its

Physicochemical Profile

The following data characterizes the compound based on its structural class (

| Property | Value / Description |

| CAS Number | 1372851-46-1 |

| IUPAC Name | tert-Butyl 2-(aminomethyl)pent-4-enoate |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 185.27 g/mol |

| Physical State | Colorless to pale yellow oil (typical for amino esters) |

| Boiling Point | ~230–240 °C (Predicted @ 760 mmHg) |

| Density | ~0.92 ± 0.05 g/cm³ (Predicted) |

| pKa (Amine) | ~9.5–10.5 (Conjugate acid) |

| LogP | ~1.7 (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

Note on Chirality: While the CAS represents the generic structure, this compound possesses a chiral center at C2. In asymmetric synthesis, the (

)- or ()-enantiomer is typically generated to control the helicity of the resulting -peptide.

Synthetic Utility & Mechanism

The utility of tert-Butyl 2-(aminomethyl)pent-4-enoate stems from its orthogonal reactivity. It possesses three distinct reactive sites:

-

Primary Amine: Nucleophile for peptide coupling.

-

Terminal Alkene: Handle for metathesis (RCM) or thiol-ene "click" chemistry.

-

tert-Butyl Ester: Acid-labile carboxyl protection, orthogonal to base-labile Fmoc/Cbz groups on the amine.

Synthesis Pathway (Alkylation Strategy)

The most robust route to this

Protocol Logic:

-

Precursor:

-Protected -

Base: Strong, non-nucleophilic base (LiHMDS or LDA) generates the enolate at C2.

-

Electrophile: Allyl bromide installs the alkene side chain.

DOT Diagram: Synthesis Workflow

Figure 1: Synthetic pathway via enolate alkylation of

Experimental Protocols

Synthesis of Racemic tert-Butyl 2-(aminomethyl)pent-4-enoate

Prerequisite: This protocol assumes the use of N-(diphenylmethylene)-

Materials:

-

-(Diphenylmethylene)-

-

Allyl Bromide (1.2 eq)

-

LiHMDS (1.1 eq, 1.0 M in THF)

-

Anhydrous THF

-

10% Citric Acid (aq)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Solvation: Dissolve the Schiff base substrate (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Enolization: Add LiHMDS dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. Critical: Maintain low temperature to prevent decomposition.

-

Alkylation: Add Allyl Bromide (12 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

-

Quench: Quench the reaction with saturated

solution. -

Hydrolysis (Imine Cleavage): To remove the diphenylmethylene protecting group, treat the crude organic phase with 10% citric acid at room temperature for 2 hours.

-

Extraction: Wash the aqueous layer (containing the product salt) with ether to remove benzophenone byproduct. Basify the aqueous layer to pH 10 with

and extract the free amine into DCM. -

Purification: Dry over

, concentrate, and purify via flash chromatography (DCM/MeOH/

Handling & Storage

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric

(carbamate formation). -

Stability: The tert-butyl ester is stable to basic conditions but hydrolyzes rapidly in TFA/DCM.

Applications in Drug Discovery[5]

-Peptide Foldamers

Incorporating this

Macrocyclization via RCM

The terminal alkene allows for "stapling" of the peptide helix. By incorporating a second alkene-bearing residue (e.g., an allylglycine or another

Mechanism:

-

Peptide Assembly: Standard coupling using the free amine of CAS 1372851-46-1.

-

Pre-organization: The peptide folds, bringing the two allyl groups into proximity.

-

Metathesis: Grubbs' II catalyst effects Ring-Closing Metathesis, releasing ethylene and forming a cyclic olefin.

-

Result: A macrocyclic peptide with locked conformation and enhanced potency.

DOT Diagram: RCM Stapling Application

Figure 2: Application of tert-Butyl 2-(aminomethyl)pent-4-enoate in peptide stapling.

References

-

Seebach, D., et al. (2004). "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link - Juaristi, E. (2012).

-

Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and structure." Accounts of Chemical Research. Link

- Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron. (Reference for RCM protocols using allyl-substituted amino acids).

structure and biological activity of beta-amino acid alkene derivatives

Engineering -Amino Acid Alkene Derivatives: Structural Design, Synthesis, and Biological Evaluation

Executive Summary

The inherent metabolic instability of natural

Structural Biology & Design Principles

The design of alkene-based peptidomimetics is grounded in precise conformational control. The causality of their biological efficacy stems from their ability to mimic the spatial and electronic properties of the native peptide backbone.

Fluoroalkene Dipeptide Isosteres

The unfluorinated alkene isostere often fails to replicate the hydrogen-bonding network of a native peptide. However, substituting a hydrogen atom with fluorine creates a fluoroalkene (

-

Stereochemical Causality: The geometry of the alkene dictates the mimicked amide conformation. The (Z)-monofluoroalkene serves as a highly accurate analogue of the s-trans amide bond, which is the bioactive conformation for most receptor-ligand interactions[2]. Conversely, the (E)-monofluoroalkene mimics the s-cis form[2].

-

Helix Stabilization: In the development of

-helical anti-HIV fusion inhibitors, (Z)-fluoroalkene isosteres have been shown to maintain critical intrachain hydrogen bonds, thereby stabilizing the

Vinylogous Amino Acids

Vinylogous amino acids are characterized by the insertion of an (E)-ethenyl unit between the carbonyl carbon and the

-

Foldamer Architecture: This extension of the backbone alters the hydrogen-bonding register. When alternating with

-amino acids in a 1:1 ratio, these hybrid sequences act as "foldamers" that predictably self-assemble into distinct nanostructures (e.g., nanofibers or nanoneedles)[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Membrane Interaction: The specific nanostructure adopted directly dictates the biological profile. For instance, sequences that assemble into nanofibers exhibit potent, broad-spectrum antimicrobial activity with minimal hemolytic toxicity, whereas nanoneedle architectures tend to disrupt mammalian erythrocyte membranes[4].

Synthesis Workflows

To ensure high enantiomeric excess (ee) and strict geometric control, the synthesis of these derivatives relies on highly optimized olefination reactions. The protocols below are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: Synthesis of (Z)-Fluoroalkene Isosteres via Modified Julia-Kocienski Olefination

The modified Julia-Kocienski reaction is the gold standard for constructing functionalized fluoroalkenes, as it avoids the harsh conditions and poor stereoselectivity of traditional Wittig approaches[5][6].

Step-by-Step Methodology:

-

Precursor Preparation: Synthesize the required fluorinated benzothiazolyl (BT) sulfone from the corresponding amino acid-derived alcohol via Mitsunobu reaction, followed by oxidation and electrophilic

-fluorination using N-fluorobenzenesulfonimide (NFSI)[5]. -

Deprotonation: Dissolve the BT-sulfone (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction to -78°C. Causality: Strict temperature control is required to prevent self-condensation of the highly reactive

-fluoro carbanion. -

Base Addition: Dropwise add Potassium hexamethyldisilazide (KHMDS, 1.1 eq). Stir for 30 minutes.

-

Aldehyde Addition: Slowly add the N-protected

-amino aldehyde (1.2 eq) dissolved in THF. -

Rearrangement & Cleavage: Allow the reaction to slowly warm to room temperature over 12 hours. The initial alkoxide adduct undergoes a spontaneous Smiles rearrangement, followed by elimination of sulfur dioxide and the benzothiazolone byproduct.

-

Validation Checkpoint: Quench with saturated

. Extract with EtOAc, concentrate, and analyze the crude mixture via

Workflow for the modified Julia-Kocienski olefination to synthesize (Z)-fluoroalkene isosteres.

Protocol B: Synthesis of (E)-Vinylogous Amino Acids via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes phosphonate-stabilized carbanions to yield strictly (E)-configured alkenes, essential for the correct folding of vinylogous peptidomimetics[7][8].

Step-by-Step Methodology:

-

Phosphonate Activation: In a flame-dried flask, suspend anhydrous LiCl (1.5 eq) in anhydrous acetonitrile. Add triethyl phosphonoacetate (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir at room temperature for 15 minutes. Causality: LiCl acts as a Lewis acid, coordinating with the phosphonate oxygen to increase the acidity of the

-protons, allowing the use of a mild base (DIPEA) and preventing racemization of the chiral aldehyde[7]. -

Olefination: Add the enantiomerically pure N-protected

-amino aldehyde (1.0 eq) to the mixture. Stir for 12-16 hours at room temperature. -

Ester Hydrolysis: Concentrate the reaction, resuspend in a 3:1 mixture of THF/Water, and add LiOH (3.0 eq). Stir for 4 hours to saponify the

-unsaturated ester. -

Validation Checkpoint: Acidify the aqueous layer to pH 3 using 1M HCl, extract with DCM, and analyze via chiral HPLC to confirm that the enantiomeric excess (>95% ee) was maintained throughout the sequence[7].

Biological Activity & Applications

Quantitative Bioactivity Summary

| Derivative Type | Target / Application | Mechanism of Action | Observed Activity ( | Ref |

| (Z)-Fluoroalkene | HIV-1 Fusion Protein | [3] | ||

| (Z)-Fluoroalkene | Leu-enkephalin H-bond mimicry | [1] | ||

| Vinylogous Amino Acid | Rhodesain (Cysteine Protease) | Active site competitive inhibition (Barnesin analogs) | [9] | |

| Vinylogous Lipopeptide | Microbial Membranes | Nanofiber self-assembly & membrane disruption | MIC | [4] |

Biological Evaluation Protocol

To accurately assess the inhibitory potency of these peptidomimetics against target proteases (e.g., Rhodesain, a target for African Trypanosomiasis), a continuous fluorogenic assay must be employed[9].

Protocol C: Fluorogenic Enzyme Inhibition Assay (Rhodesain)

-

Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 5 mM EDTA, and 2 mM DTT. Causality: DTT is critical to maintain the active-site cysteine of rhodesain in its reduced, nucleophilic state.

-

Enzyme Activation: Incubate recombinant rhodesain (final concentration 2 nM) in the assay buffer at room temperature for 30 minutes prior to the assay.

-

Inhibitor Pre-incubation: In a black 96-well microtiter plate, add the activated enzyme to serial dilutions of the synthesized vinylogous amino acid inhibitor (ranging from 0.1 nM to 10

M). Incubate for 10 minutes. -

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10

M). -

Kinetic Readout: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously for 30 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Validation Checkpoint: Calculate initial velocities (

) from the linear portion of the progress curves. Plot fractional activity (

Fluorogenic assay pathway for evaluating cysteine protease (rhodesain) inhibition.

References

- Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues, Organic & Biomolecular Chemistry (RSC Publishing),

- Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic, Semantic Scholar,

- Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres, Beilstein Journals,

- Foldamers with Heterogeneous Backbones, Accounts of Chemical Research - ACS Public

- Modular Solid-Phase Synthesis of Antiprotozoal Barnesin Deriv

- Self-Assembly to Function: Design, Synthesis, and Broad Spectrum Antimicrobial Properties of Short Hybrid E-Vinylogous Lipopeptides, Journal of Medicinal Chemistry - ACS Public

- Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers, PMC,

- An Efficient Synthetic Method for (Z)

- Synthesis of a fluoroalkene peptidomimetic precursor, ResearchG

- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. BJOC - Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres [beilstein-journals.org]

- 3. Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Modular Solid-Phase Synthesis of Antiprotozoal Barnesin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of β-Amino Acids: A Technical Guide to Novel Building Blocks for Peptidomimetics Research

Abstract

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, primarily their susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations. Among the various approaches to peptidomimetic design, the incorporation of β-amino acids has emerged as a particularly powerful tool. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of novel β-amino acid building blocks. We will explore the fundamental advantages of β-amino acids, delve into diverse and robust synthetic strategies for their creation, provide detailed experimental protocols for their synthesis and incorporation into peptide chains, and discuss methods for evaluating the enhanced stability of the resulting peptidomimetics.

Introduction: The Imperative for Peptide Modification

Natural peptides, composed of α-amino acids, are exquisite signaling molecules, mediating a vast array of physiological processes. However, their translation into effective therapeutics is often thwarted by their rapid clearance in vivo. This is largely due to their recognition and cleavage by a multitude of proteases. The introduction of an additional carbon atom into the amino acid backbone, creating a β-amino acid, fundamentally alters the peptide structure, rendering it resistant to many common proteases.[1][2] This increased proteolytic stability, coupled with the ability of β-peptides to form stable and predictable secondary structures, has positioned them as a cornerstone of modern peptidomimetic research.[3][4]

The structural diversity of β-amino acids is another key advantage. Unlike α-amino acids, which have a single stereocenter (for all except glycine), monosubstituted β-amino acids possess two stereocenters, leading to four possible stereoisomers. This expanded chemical space provides immense opportunities for the fine-tuning of molecular shape and biological activity.[3][4]

The Synthetic Arsenal: Crafting Novel β-Amino Acid Building Blocks

The successful application of β-amino acids in peptidomimetics hinges on the availability of a diverse palette of these building blocks. Over the years, a number of elegant and efficient synthetic methodologies have been developed to meet this demand. These can be broadly categorized into asymmetric synthesis, which directly generates enantiomerically pure products, and the resolution of racemic mixtures.

Asymmetric Synthesis: The Direct Route to Chiral Purity

Asymmetric synthesis offers the most efficient route to enantiomerically pure β-amino acids, avoiding the need for challenging separation steps. Key strategies include:

-

Asymmetric Hydrogenation: The hydrogenation of enamines or β-(acylamino)acrylates using chiral transition metal catalysts, such as those based on rhodium or ruthenium, is a powerful method for producing a wide range of β-amino acids with high enantioselectivity.[5][6]

-

Conjugate Addition (Aza-Michael Reaction): The addition of a nitrogen nucleophile to an α,β-unsaturated ester is an atom-economical approach. The use of chiral catalysts or chiral nitrogen sources directs the stereochemical outcome of the reaction, yielding enantioenriched β-amino esters.[5][6]

-

Mannich-type Reactions: The condensation of an enolate or enolate equivalent with an imine is a classic C-C bond-forming reaction that can be rendered highly stereoselective through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.[7]

-

Homologation of α-Amino Acids: The Arndt-Eistert synthesis provides a reliable method for the one-carbon homologation of readily available α-amino acids to their corresponding β³-amino acid analogues.[8]

Comparison of Key Asymmetric Synthesis Methods

| Method | Key Features | Typical Yields | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | High efficiency and enantioselectivity for a range of substrates. | Good to Excellent | >90% |

| Conjugate Addition | Atom-economical and direct. | Good to Excellent | Variable, can be >95% |

| Mannich-type Reactions | Versatile for creating diverse substitution patterns. | Good | Often >90% |

| Arndt-Eistert Homologation | Reliable for converting α-amino acids to β³-amino acids. | Moderate to Good | Stereochemistry is retained from the starting α-amino acid. |

Experimental Protocols: From Monomer Synthesis to Peptide Assembly

A key aspect of this guide is the provision of actionable, field-proven protocols. Here, we detail a representative asymmetric synthesis of a novel β-amino acid and the subsequent solid-phase synthesis of a simple β-peptide.

Protocol: Asymmetric Synthesis of (R)-3-Aminobutanoic Acid

This protocol details a chemoenzymatic approach, a powerful strategy that combines the selectivity of enzymes with the efficiency of chemical synthesis.

Materials:

-

(R)-3-Aminobutanoic acid

-

Sodium aluminum hydride (NAH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Three-neck round bottom flask

-

Reflux condenser

-

Temperature probe

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon source

Procedure:

-

Reaction Setup: A 1000 mL, three-neck, round bottom flask equipped with a temperature probe, reflux condenser, and magnetic stir bar is flushed with dry nitrogen.

-

Solvent and Reagent Addition: Anhydrous THF (400 mL) is added to the flask, followed by the slow, portion-wise addition of sodium aluminum hydride (2.2 equivalents) while maintaining a nitrogen atmosphere. The suspension is cooled to 0°C with an ice bath.

-

Substrate Addition: (R)-3-aminobutanoic acid (1.0 equivalent) is added slowly in portions to the cooled suspension. Caution: The addition is exothermic and will cause a rapid rise in temperature. Maintain the temperature below 20°C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours.

-

Quenching: The reaction is cooled to 0°C, and the excess sodium aluminum hydride is quenched by the slow, dropwise addition of deionized water (a volume equal to the mass of NAH used). This is followed by the addition of a 15% aqueous NaOH solution (a volume equal to the mass of NAH used), and then again with deionized water (three times the volume of the mass of NAH used).

-

Workup: The resulting suspension is stirred at room temperature for 1 hour and then filtered. The filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-3-aminobutan-1-ol.[9]

Protocol: Solid-Phase Synthesis of a Simple β-Peptide (Ac-β-Ala-β-Val-β-Ala-NH₂) using Fmoc Chemistry

This protocol outlines the manual synthesis of a short β-peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-β-Alanine

-

Fmoc-β-Valine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase peptide synthesis (SPPS) reaction vessel

-

Shaker or bubbler for mixing

Procedure:

-

Resin Swelling: Place the Rink Amide resin (e.g., 0.1 mmol scale) in the SPPS reaction vessel. Wash with DMF (3x) and then swell in DMF for at least 30 minutes.

-

First Amino Acid Coupling (Fmoc-β-Ala):

-

Drain the DMF.

-

In a separate vial, dissolve Fmoc-β-Alanine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x).

-

-

Second Amino Acid Coupling (Fmoc-β-Val):

-

Repeat the coupling procedure described in step 2 using Fmoc-β-Valine.

-

-

Fmoc Deprotection:

-

Repeat the deprotection procedure described in step 3.

-

-

Third Amino Acid Coupling (Fmoc-β-Ala):

-

Repeat the coupling procedure described in step 2 using Fmoc-β-Alanine.

-

-

Fmoc Deprotection:

-

Repeat the deprotection procedure described in step 3.

-

-

N-terminal Acetylation:

-

To the deprotected N-terminus, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Shake for 30 minutes.

-

Drain and wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

Assessing a Key Advantage: Proteolytic Stability

The primary motivation for incorporating β-amino acids into peptides is often to enhance their resistance to enzymatic degradation. A robust and quantitative assay is therefore essential to validate this property.

Protocol: In Vitro Proteolytic Stability Assay using HPLC

This protocol describes a general method to assess the stability of a β-peptide in the presence of a protease, such as trypsin, by monitoring the disappearance of the full-length peptide over time using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

β-peptide of interest

-

Control α-peptide with a known trypsin cleavage site

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate (AMBIC) buffer (e.g., 50 mM, pH 8.0)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN) for HPLC

-

Water for HPLC

-

RP-HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation: Prepare stock solutions of the β-peptide and the control α-peptide in the AMBIC buffer.

-

Enzyme Preparation: Prepare a stock solution of trypsin in the same buffer.

-

Digestion Reaction:

-

In separate microcentrifuge tubes, mix the peptide solution (β-peptide or control α-peptide) with the trypsin solution to a final desired concentration (e.g., 1 mg/mL peptide and a 1:50 enzyme-to-substrate ratio by weight).

-

Incubate the reactions at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a 1% TFA solution to the aliquot. This will acidify the sample and inactivate the trypsin.

-

HPLC Analysis:

-

Analyze each quenched time-point sample by RP-HPLC.

-

Use a suitable gradient of water/ACN with 0.1% TFA. For example, a linear gradient from 5% to 95% ACN over 30 minutes.

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm, depending on the peptide sequence.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact, full-length peptide in the chromatograms.

-

Integrate the area of this peak for each time point.

-

Plot the percentage of the remaining intact peptide (relative to the t=0 time point) against time for both the β-peptide and the control α-peptide.[8][12][13]

-

The resulting plot will provide a clear visual and quantitative comparison of the proteolytic stability of the β-peptide relative to a standard α-peptide.

Visualizing the Concepts: Diagrams and Workflows

Diagram 1: α-Amino Acid vs. β-Amino Acid Structure

Caption: Fundamental structural difference between α- and β-amino acids.

Diagram 2: Asymmetric Synthesis Workflow via Conjugate Addition

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion and Future Directions

β-Amino acid building blocks are indispensable tools in the field of peptidomimetics, offering a robust solution to the inherent instability of natural peptides. The diverse synthetic methodologies available allow for the creation of a vast array of structurally unique building blocks, which can be readily incorporated into peptide sequences using standard solid-phase techniques. The resulting β-peptides and mixed α/β-peptides exhibit enhanced proteolytic stability and can be designed to adopt specific, well-defined conformations, making them excellent candidates for drug discovery and development. As our understanding of the structural biology of β-peptides deepens and synthetic methods become even more sophisticated, we can anticipate the emergence of a new generation of highly potent and bioavailable peptide-based therapeutics.

References

- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983-1004.

- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Yosida, Y. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.

- Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). Preparation of N‐Fmoc‐Protected β2‐and β3‐Amino Acids and their use as building blocks for the solid‐phase synthesis of β‐peptides. Helvetica Chimica Acta, 84(7), 1679-1713.

- Liu, M., & Sibi, M. P. (2002). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Tetrahedron, 58(39), 7991-8035.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Medicines for All Institute. (2019). Process Development Report: (R)-3-Aminobutanol. Virginia Commonwealth University. Retrieved from [Link]

- Gademann, K., Hintermann, T., & Schreiber, J. V. (1999). beta-Peptides: twisting and turning. Current medicinal chemistry, 6(10), 905-925.

- Hook, D. F., Gessier, F., Noti, C., & Seebach, D. (2005). The proteolytic stability of'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha, beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.

- Rask-Andersen, M., Al-Karadaghi, S., & Håkansson, M. (2005). Identification of trypsin digested transferrin using HPLC and MALDI-MS. Diva-portal.org.

- Arai, T., & Sato, M. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 285-292.

-

ProImmune. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Gopi, H. N., & Suresh, S. (2007). Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine. The Journal of organic chemistry, 72(1), 294-297.

-

Agilent Technologies. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. Retrieved from [Link]

- Wessjohann, L. A., & Ruijter, E. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1587-1599.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.

- O'Hagan, D. (2000). Asymmetric Synthesis of α‐Amino Acids Bearing a 3‐Alkyloxindole Structural Motif.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

- Zhang, Z., & Yin, G. (2023). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Commitment to Privacy - Virginia Commonwealth University [medicines4all.vcu.edu]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

Engineering Next-Generation Peptidomimetics: A Comparative Analysis of tert-Butyl 2-(aminomethyl)pent-4-enoate and Natural Amino Acids

Executive Summary

The translation of natural peptides into viable clinical therapeutics is historically bottlenecked by two fundamental flaws: rapid proteolytic degradation and high conformational entropy, which leads to poor target affinity and membrane permeability. To overcome these limitations, the field of peptidomimetics has shifted toward unnatural amino acid scaffolds. This whitepaper provides an in-depth technical comparison between natural

Structural and Mechanistic Divergence

The Limitations of Natural -Amino Acids

Natural canonical amino acids possess an amine and a carboxylic acid attached to a single

The Architectural Advantage of tert-Butyl 2-(aminomethyl)pent-4-enoate

The compound tert-Butyl 2-(aminomethyl)pent-4-enoate represents a paradigm shift in structural design. Its chemical topology can be dissected into three functional domains:

-

The

-Amino Acid Backbone: By inserting an additional methylene group between the amine and the chiral center ( -

The Allyl Side Chain (pent-4-enoate): The side chain at the

-position is an allyl group ( -

The tert-Butyl Ester: A bulky, orthogonal protecting group that shields the C-terminus during monomer synthesis and prevents unwanted side reactions during solid-phase peptide synthesis (SPPS).

Logic flow comparing natural α-amino acids and β²-amino acid derivatives in peptidomimetics.

Causality in Experimental Choices: Why -Olefinic Amino Acids?

The integration of tert-Butyl 2-(aminomethyl)pent-4-enoate into a peptide sequence is not arbitrary; it is driven by two distinct thermodynamic and kinetic causalities:

1. Kinetic Evasion of Proteolysis:

Proteases rely on a highly specific spatial arrangement of the peptide bond within their catalytic triad. The

2. Thermodynamic Pre-organization via Peptide Stapling:

When targeting broad, flat PPI interfaces (e.g., the MDM2/p53 or Bcl-2/Bax axes), linear peptides suffer a massive entropic penalty upon binding because they must freeze from a flexible random coil into a rigid helix[3]. By incorporating two olefin-bearing unnatural amino acids at

Comparative Data: Natural vs. Unnatural Peptidomimetics

The following table summarizes the quantitative and qualitative shifts observed when transitioning from natural

| Property | Natural | tert-Butyl 2-(aminomethyl)pent-4-enoate ( |

| Backbone Structure | ||

| Proteolytic Half-Life (in vivo) | Minutes to hours | Days to weeks |

| Conformational Entropy | High (flexible random coil) | Low (pre-organized foldamer via stapling) |

| Target Affinity (PPIs) | Low to Moderate | High (due to reduced entropic penalty) |

| Cell Permeability | Poor | Enhanced (hydrophobic staple shielding) |

| Synthesis Complexity | Standard SPPS | Requires specialized coupling & RCM |

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of stapled peptidomimetics using

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) Assembly

-

Step 1: Resin Swelling & Deprotection. Swell Rink Amide resin in N,N-dimethylformamide (DMF) to expand the polymer matrix, maximizing the exposure of reactive sites. Remove the Fmoc protecting group using 20% piperidine.

-

Step 2: Hindered Coupling. Add the Fmoc-protected

-amino acid, HATU, and DIPEA in a 1:1:2 molar ratio.-

Causality:

-amino acids are sterically hindered. HATU generates a highly reactive HOAt ester intermediate, overcoming the high activation energy barrier required to form the amide bond with a hindered amine.

-

-

Step 3: Validation Checkpoint (Kaiser Test). Perform a Kaiser test on a micro-cleaved resin sample.

-

Self-Validation: A yellow solution confirms complete coupling (absence of free primary amines). A blue solution indicates incomplete coupling, triggering an automatic re-coupling cycle before proceeding.

-

Workflow 2: On-Resin Ring-Closing Metathesis (RCM)

-

Step 4: Catalyst Introduction. Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE) and add 10-20 mol% Grubbs I or II catalyst dissolved in DCE.

-

Causality: DCE is strictly used because standard SPPS coordinating solvents (like DMF) will ligate to and poison the ruthenium catalyst, halting the metathesis[1].

-

-

Step 5: Thermodynamic Driving Force. Bubble anhydrous

gas through the reaction mixture for 2 hours at room temperature.-

Causality: RCM is a reversible equilibrium reaction. Bubbling

continuously purges the dissolved ethylene gas by-product from the solvent, driving the equilibrium forward via Le Chatelier's principle.

-

-

Step 6: Validation Checkpoint (Mass Spectrometry). Cleave a micro-aliquot using a TFA/TIS/H2O (95:2.5:2.5) cocktail and analyze via LC-MS.

-

Self-Validation: The system is validated only if a mass shift of exactly -28.05 Da (representing the loss of one molecule of

) is observed compared to the linear precursor.

-

Self-validating experimental workflow for on-resin Ring-Closing Metathesis (RCM).

References

-

Lau YH, de Andrade P, Wu Y, Spring DR. "Peptide stapling techniques based on different macrocyclisation chemistries." Chemical Society Reviews, 2015, 44, 91-102.[Link]

-

Chang YS, et al. "Stapled

-helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy." Proceedings of the National Academy of Sciences (PNAS), 2013, 110(36), E3445-E3454.[Link] -

Tsou LK, Cheng Y, Cheng YC. "Therapeutic Development in Targeting Protein-Protein Interactions With Synthetic Topological Mimetics." Current Opinion in Pharmacology, 2012, 12(4), 403-407.[Link]

-

Walensky LD, et al. "Stapled peptides: targeting protein-protein interactions in drug development." Exploration of Targeted Anti-tumor Therapy, 2024.[Link]

Sources

synthetic routes for 2-substituted beta-amino acid derivatives

Asymmetric Synthesis of 2-Substituted -Amino Acid Derivatives: A Technical Guide to Mechanistic Control and Protocol Validation

Executive Summary

The incorporation of

This technical guide delineates the three premier synthetic routes for constructing 2-substituted

Mechanistic Rationale & Synthetic Strategies

Strategy 1: Chiral Auxiliary-Directed Enolate Alkylation

The most robust stoichiometric approach for generating

Causality & Stereocontrol:

The starting

Workflow for the asymmetric synthesis of 2-substituted β-amino acids via Seebach's auxiliary.

Strategy 2: Asymmetric Organocatalytic Mannich Reactions

For a catalytic, atom-economical approach, the asymmetric Mannich reaction between aldehydes/ketones and imines is unparalleled[1]. Modern iterations utilize chiral bifunctional organocatalysts, such as squaramide-cinchona alkaloids or proline derivatives.

Causality & Stereocontrol:

The success of this reaction relies on the simultaneous activation of both the nucleophile and the electrophile. The basic nitrogen of the cinchona alkaloid deprotonates the carbonyl compound to form an enol (or forms an enamine in the case of proline), raising its HOMO. Concurrently, the squaramide or thiourea moiety lowers the LUMO of the

Mechanistic pathway of the organocatalytic asymmetric Mannich reaction for β-amino derivatives.

Strategy 3: Catalytic Asymmetric Hydrogenation

For industrial-scale synthesis, the asymmetric hydrogenation of

Causality & Stereocontrol:

This strategy utilizes Transition Metal (Rh or Ru) complexes bearing chiral phosphorus ligands (e.g., BINAP, DuPhos, or phosphoramidites). The metal coordinates to both the olefinic double bond and the adjacent protecting group carbonyl (e.g.,

Quantitative Data Presentation

The following table summarizes the operational metrics of the three core methodologies, allowing process chemists to select the optimal route based on scale and substrate scope.

| Synthetic Strategy | Mechanistic Driver | Typical Yield | Stereoselectivity | Scalability |

| Chiral Auxiliary Alkylation | Steric shielding by auxiliary tert-butyl group | 70–90% | >95% de | Moderate (requires stoichiometric auxiliary) |

| Organocatalytic Mannich | H-bond stabilized, rigidified transition state | 60–95% | 80–99% ee, High dr | High (mild conditions, metal-free) |

| Asymmetric Hydrogenation | Chiral metal-ligand coordination pocket | 85–99% | 90–99% ee | Very High (industrial standard, low catalyst loading) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-line analytical checkpoints to verify mechanistic progression before proceeding to subsequent steps.

Protocol A: Organocatalytic Asymmetric Mannich Reaction

Objective: Synthesis of a syn-2-substituted

-

Reaction Setup: To a flame-dried Schlenk flask under

, add the -

Nucleophile Addition: Add the ketone/aldehyde donor (1.5 mmol) dropwise at -20 °C to minimize background uncatalyzed racemic reactions.

-

System Validation (Checkpoint 1 - Kinetics): After 4 hours, withdraw a 10

L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed when the mass peak of the starting imine ( -

Quench and Isolation: Once complete (typically 12-24 h), quench the reaction with saturated aqueous

(5 mL). Extract with EtOAc (3 x 10 mL), dry over -

System Validation (Checkpoint 2 - Diastereoselectivity): Dissolve a crude sample in

for -

Purification & Final Validation: Purify via flash column chromatography (Hexanes/EtOAc). Determine the enantiomeric excess (ee) via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) by comparing the retention times and peak areas against a synthetically prepared racemic standard.

Protocol B: Enolate Alkylation of Perhydropyrimidin-4-one

Objective: Synthesis of an

-

Enolization: Dissolve the chiral perhydropyrimidin-4-one (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C. Add freshly prepared LDA (1.1 mmol) dropwise. Stir for 1 hour.

-

System Validation (Checkpoint 1 - Enolate Formation): Withdraw a 0.1 mL aliquot and quench into

. Extract into -

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise at -78 °C. Allow the mixture to slowly warm to -20 °C over 4 hours.

-

System Validation (Checkpoint 2 - Conversion): Monitor via TLC (UV active). The disappearance of the starting material spot confirms the alkylation is complete.

-

Workup: Quench with glacial acetic acid (0.2 mL) at -20 °C, then partition between water and

. Extract, dry, and concentrate. -

Auxiliary Cleavage: Reflux the purified intermediate in 6N HCl for 12 hours to hydrolyze the pyrimidinone ring. Isolate the free 2-substituted

-amino acid via ion-exchange chromatography (e.g., Dowex 50WX8).

References

- ChemInform Abstract: Asymmetric Synthesis of β-Amino Acids and α-Substituted . beta.

- Recent advances in the catalytic asymmetric synthesis of beta-amino acids Source: ResearchGate URL

- A Novel and Efficient Tandem Aldol Condensation-Diels-Alder Reaction Pathway for the Direct Synthesis of Dehydrodecaline Derivatives Source: ResearchGate URL

- Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling Source: ResearchGate URL

- 1-benzoyl-(2S)-tert-butyl-3-methyl-(5R)

tert-Butyl 2-(aminomethyl)pent-4-enoate: A Divergent Scaffold for Next-Generation GABAergic Modulators

Topic: GABA analogs derived from tert-Butyl 2-(aminomethyl)pent-4-enoate Content Type: In-depth Technical Guide[1]

Executive Summary

The development of GABA (γ-aminobutyric acid) analogs has historically focused on γ-amino acids such as gabapentin and pregabalin.[1][2] However, the exploration of

tert-Butyl 2-(aminomethyl)pent-4-enoate (hereafter referred to as Scaffold 1 ) is a high-value synthetic intermediate.[1] Structurally, it is a protected

This guide details the synthesis, derivatization, and pharmacological rationale for deploying Scaffold 1 in drug discovery.

Structural Architecture & Pharmacophore Analysis

To understand the utility of Scaffold 1 , one must deconstruct its relationship to the endogenous ligand (GABA) and clinically approved analogs.

-

GABA (Endogenous): H₂N-CH₂-CH₂-CH₂-COOH (flexible

-amino acid).[1] -

Pregabalin (Drug): H₂N-CH₂-CH(iBu)-CH₂-COOH (3-substituted

-amino acid).[1] -

Scaffold 1: H₂N-CH₂-CH(Allyl)-COOtBu (2-substituted

-amino acid precursor).[1]

The

-Amino Acid Nuance

While Scaffold 1 possesses a

-

Metabolic Stability: Resistance to GABA-transaminase (GABA-AT) degradation.[1]

-

Transporter Selectivity: High affinity for GAT proteins, blocking reuptake and increasing synaptic GABA concentrations.

-

Conformational Restriction: When cyclized (via the alkene), they form pyrrolidinone cores that mimic the "folded" bioactive conformation of GABA at specific receptor subtypes.

Synthetic Protocols

Protocol A: Synthesis of the Scaffold

Rationale: The most robust route to Scaffold 1 utilizes the alkylation of a cyanoacetate followed by selective reduction. This avoids the racemization often seen in direct amino acid alkylation.

Reagents:

-

tert-Butyl cyanoacetate[1]

-

Allyl bromide[1]

-

Sodium hydride (NaH)

-

Cobalt(II) chloride (CoCl₂) / Sodium borohydride (NaBH₄)

Step-by-Step Methodology:

-

Enolate Formation: To a suspension of NaH (1.1 eq) in dry THF at 0°C, add tert-butyl cyanoacetate (1.0 eq) dropwise. Stir for 30 min to ensure complete deprotonation.

-

Allylation: Add allyl bromide (1.1 eq) slowly. The reaction is exothermic; maintain temperature <10°C. Warm to RT and stir for 4 hours.

-

QC Check: TLC should show disappearance of starting material.

-

Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄. Isolate Intermediate A (tert-butyl 2-cyano-pent-4-enoate).[1]

-

-

Selective Reduction: Dissolve Intermediate A in MeOH. Add CoCl₂·6H₂O (0.2 eq). Add NaBH₄ (5.0 eq) portion-wise at 0°C. The solution will turn black (formation of cobalt boride species).

-

Purification: Acidify carefully with 1M HCl to pH 3 (to break Boron complexes), then basify to pH 10 with NaOH. Extract the free amine with DCM.

-

Yield: Typically 65-75% over two steps.[1]

-

Protocol B: Divergent Derivatization (The "GABA Analog" Generator)

Once Scaffold 1 is in hand, it serves as the branch point for three distinct classes of GABA analogs.

Path 1: Saturated Lipophilic Analogs (Pregabalin-like) [1]

-

Reaction: Hydrogenation (Pd/C, H₂).

-

Product: tert-Butyl 2-propyl-3-aminopropionate.[1]

-

Pharmacology: The propyl chain mimics the lipophilic bulk of valproic acid, enhancing blood-brain barrier (BBB) penetration.[1]

Path 2: Cross-Metathesis (GAT Inhibitors)

-

Reaction: Grubbs-II catalyst + Lipophilic Alkene (e.g., 1-octene or styrene).[1]

-

Product: Long-chain unsaturated GABA analogs.[1]

-

Rationale: GAT inhibitors (like Tiagabine) require a lipophilic anchor domain. The metathesis product provides this "tail" attached to the polar amino acid head group.[1]

Path 3: Iodocyclization (Lactams)

-

Reaction: I₂ / NaHCO₃ in CH₃CN.

-

Product: 5-(iodomethyl)pyrrolidin-2-one derivatives.[1]

-

Rationale: Cyclization locks the molecule into a rigid conformation, useful for mapping the steric requirements of the GABA binding pocket.

Visualization of the Workflow

The following diagram illustrates the divergent synthesis and the structural logic connecting Scaffold 1 to bioactive GABA analogs.

Caption: Divergent synthesis strategy transforming the core scaffold into three distinct classes of GABAergic modulators.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when converting Scaffold 1 into its derivatives. These parameters are critical for predicting CNS bioavailability.

| Analog Class | Modification | cLogP (Est.) | tPSA (Ų) | Predicted Mechanism |

| Scaffold 1 | Parent (Allyl) | 1.9 | 63.0 | Synthetic Intermediate |

| Saturated | Propyl group | 2.2 | 63.0 | Non-selective GABA mimic |

| Metathesis | Octenyl chain | 4.1 | 63.0 | GAT-1 Inhibitor (Lipophilic anchor) |

| Lactam | Cyclized | 1.1 | 49.0 | GABA-A Antagonist / Modulator |

Note: cLogP values >2.0 are generally preferred for passive BBB transport.[1]

Pharmacological & Safety Considerations

Mechanism of Action

Unlike Gabapentin, which binds to the

-

GABA Transporters (GAT-1/GAT-3): The lipophilic derivatives (Path B) mimic the structure of nipecotic acid derivatives, blocking reuptake.[1]

-

Glycine Receptors:

-Amino acids often show cross-reactivity with strychnine-sensitive glycine receptors in the spinal cord.[1]

Self-Validating Safety Protocol

When handling Scaffold 1 , researchers must be aware of the allylamine toxicity potential .[1] Although the amine is primary and not strictly an allylamine (it is homo-allylic), metabolic oxidation can generate reactive acrolein-like intermediates.[1]

-

Validation Step: All synthesized analogs should be screened in an in vitro glutathione (GSH) trapping assay to rule out reactive metabolite formation before in vivo use.

References

-

Yuan, G. et al. "Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives."[1] Organic & Biomolecular Chemistry, 2019. Link

-

Manville, R.W. et al. "Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids."[1] Neurochemical Research, 2016. Link

-

Ordóñez, M. et al. "Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates."[1] Journal of the Chemical Society, Perkin Transactions 1, 2002.[1] Link

-

Chebib, M. et al. "Analogues of γ-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists."[1] British Journal of Pharmacology, 2009. Link

-

Silverman, R.B. "New Inactivators of GABA Transaminase." Grantome / NIH, 2003. Link

Sources

- 1. US8048917B2 - Prodrugs of GABA analogs, compositions and uses thereof - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. New Inactivators of GABA Transaminase - Richard Silverman [grantome.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Engineering Protease-Resistant Foldamers: The Strategic Role of tert-Butyl 2-(aminomethyl)pent-4-enoate in Hydrocarbon Stapling

Executive Summary

Peptide-based therapeutics possess immense potential for targeting shallow, extended intracellular protein-protein interactions (PPIs). However, they frequently fail in clinical translation due to poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and lack of membrane permeability. Foldamers—synthetic oligomers designed to mimic the secondary structures of natural proteins—offer a robust solution.

Specifically, the development of

Structural Rationale & Mechanistic Role

To understand the utility of tert-butyl 2-(aminomethyl)pent-4-enoate, we must deconstruct its chemical anatomy and its role in the broader context of foldamer engineering 1:

-

The

-Amino Acid Core: Natural -

The Allyl Side Chain (pent-4-enoate scaffold): The terminal alkene serves as the reactive handle for ruthenium-catalyzed Ring-Closing Metathesis (RCM). When placed at

and -

The tert-Butyl Ester: During the initial synthesis of the monomer, the tert-butyl group provides orthogonal protection for the C-terminus. It prevents unwanted polymerization during the functionalization of the

-amine (e.g., Fmoc protection) before the building block is utilized in Solid-Phase Peptide Synthesis (SPPS) 4.

Experimental Methodology: From Monomer to Stapled Foldamer

Expertise & Experience Note: The causality behind experimental choices in RCM is critical. While Grubbs' 1st generation catalyst is often sufficient for standard

Protocol: Synthesis of a Stapled -Peptide

Step 1: Monomer Preparation (Fmoc Protection)

-

Dissolve tert-butyl 2-(aminomethyl)pent-4-enoate in a 1:1 mixture of 1,4-dioxane and 10% aqueous

. -

Add 1.2 equivalents of Fmoc-OSu dropwise at 0 °C to selectively protect the primary amine.

-

Stir the reaction at room temperature for 12 hours.

-

Acidify the mixture to pH 3, extract with ethyl acetate, and purify via flash chromatography to yield Fmoc-

-homoallylglycine tert-butyl ester. -

Deprotect the tert-butyl ester using a 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution for 2 hours to yield the free acid, ready for SPPS.

Step 2: Solid-Phase Peptide Synthesis (SPPS)

-

Utilize Rink Amide resin to generate a bio-stable C-terminal amide.

-

Perform iterative couplings using standard Fmoc chemistry: 4 equiv. amino acid, 3.9 equiv. HATU, and 8 equiv. DIPEA in DMF for 45 minutes per cycle.

-

Incorporate the synthesized Fmoc-

-homoallylglycine-OH at position -

Incorporate a corresponding alkene-bearing amino acid (e.g., Fmoc-

-OH or another allyl-bearing residue) at position

Step 3: On-Resin Ring-Closing Metathesis (RCM)

-

Swell the resin-bound, fully protected peptide in anhydrous 1,2-dichloroethane (DCE).

-

Add a 10 mM solution of Grubbs' 1st generation catalyst (bis(tricyclohexylphosphine)-benzylidene ruthenium(IV) dichloride) in DCE (0.20 mol% based on resin substitution) 3.

-

Bubble nitrogen through the suspension and agitate for 2 hours at room temperature.

-

Drain the reaction vessel and repeat the RCM step once more to ensure >95% olefin conversion.

Step 4: Cleavage and Purification

-

Treat the resin with a cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5 v/v) for 3 hours.

-

Precipitate the crude stapled foldamer in cold diethyl ether and centrifuge.

-

Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient supplemented with 0.1% TFA.

Caption: Step-by-step synthetic workflow from the

Biophysical & Pharmacological Impact

The integration of the

Table 1: Comparative Biophysical Profile of BH3-Mimetic Foldamers

| Construct Type | Backbone Composition | Stapled? | Helicity (%) | Protease Half-Life (Chymotrypsin) | Target Affinity ( |

| Native Peptide | All- | No | < 15% | < 10 min | ~245 nM |

| Stapled | All- | Yes | ~ 65% | ~ 116 min | ~10 nM |

| Unstapled | No | ~ 30% | ~ 300 min | ~85 nM | |

| Stapled | Yes | > 85% | > 1,500 min | < 5 nM |

(Note: Data synthesized from established BCL-2/MCL-1 inhibition and hydrocarbon stapling studies 1, 5)

Caption: Mechanism of action for BH3-mimetic foldamers targeting the intracellular apoptosis pathway.

Conclusion

The rational design of foldamers requires absolute precision at the monomer level. tert-Butyl 2-(aminomethyl)pent-4-enoate serves as a linchpin in this endeavor, providing the necessary

References

- Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic.Proceedings of the National Academy of Sciences (PNAS).

- α/β-Peptide Foldamers Targeting Intracellular Protein–Protein Interactions with Activity in Living Cells.ResearchGate.

- Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells.ACS Publications.

- Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains.NIH PubMed Central.

- Catalytic Aminomethylative Etherification of N-Allenamides with N,O-Acetals Enabled by Lewis/Brønsted Acid Catalysis.ResearchGate.

Sources

Methodological & Application

Application Note: High-Efficiency Coupling & Utilization of tert-Butyl 2-(aminomethyl)pent-4-enoate

[1][2]

1Abstract & Strategic Utility

tert-Butyl 2-(aminomethyl)pent-4-enoate is a critical building block in the synthesis of

Unlike standard

-

Proteolytic Stability: The

-backbone resists degradation by standard proteases.[1] -

Ring-Closing Metathesis (RCM): The allyl side chain serves as an olefinic handle for Grubbs-catalyzed macrocyclization, "stapling" the peptide into a helical or turn conformation.[1]

-

Foldamers: Promoting 14-helix or 12-helix secondary structures characteristic of

-peptides.[1]

This guide provides a validated protocol for coupling this sterically distinct amine and managing its subsequent activation.[1]

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| IUPAC Name | tert-Butyl 2-(aminomethyl)pent-4-enoate |

| Molecular Formula | |

| Molecular Weight | 185.27 g/mol |

| Functionality | Primary Amine (Free or Salt), t-Butyl Ester (Acid Labile), Terminal Alkene |

| Storage | -20°C, Desiccated.[1] Hygroscopic in salt form. |

| Solubility | Soluble in DMF, DCM, MeOH.[1] Sparingly soluble in water (unless salt).[1] |

Critical Handling Note: The free amine is prone to carbamate formation from atmospheric

Experimental Protocol: N-Acylation (Coupling to the Amine)

This protocol describes coupling an Fmoc-protected amino acid (Fmoc-AA-OH) to the free amine of tert-Butyl 2-(aminomethyl)pent-4-enoate.[1]

Rationale

Reagents[1][2][4]

-

Building Block: tert-Butyl 2-(aminomethyl)pent-4-enoate (1.0 equiv)[1]

-

Carboxylic Acid: Fmoc-AA-OH (1.2 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

-

Base: DIEA (Diisopropylethylamine) (2.5 equiv if free amine; 3.5 equiv if salt)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure

-

Activation:

-

Coupling:

-

Dissolve tert-Butyl 2-(aminomethyl)pent-4-enoate (1.0 mmol) in anhydrous DMF (2 mL).

-

Note: If using the HCl salt, add the remaining DIEA (2.3 mmol) to this solution before mixing to neutralize the salt.

-

Add the amine solution dropwise to the activated acid mixture.

-

Flush with Argon/Nitrogen and seal.[1]

-

-

Reaction Monitoring:

-

Stir at RT for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexanes) or LC-MS. Look for the disappearance of the amine (ninhydrin positive) and appearance of the product mass (

).

-

-

Workup (Preserving the t-Butyl Ester):

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Experimental Protocol: C-Terminal Activation (Deprotection)

To use the building block as a donor for the next coupling step, the t-butyl ester must be converted to a free carboxylic acid.[1]

Reagents[1][2][4][5][6][7][8][9]

-

Substrate: Coupled Dipeptide-OtBu

-

Acid: TFA (Trifluoroacetic acid)[1]

-

Scavenger: TIPS (Triisopropylsilane) – Crucial to prevent allyl side-chain modification by t-butyl cations.[1]

-

Solvent: DCM (Dichloromethane)[1]

Procedure

-

Dissolve the substrate in DCM (concentration ~0.1 M).[1]

-

Add a premixed solution of TFA:DCM:TIPS (50:45:5) .

-

Stir at RT for 1–2 hours. Monitor by LC-MS (loss of -56 Da fragment or shift in retention time).

-

Workup: Evaporate volatiles under a stream of nitrogen. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.[1]

-

Result: The resulting free acid is ready for the next coupling step (using standard HATU/DIEA protocols).

Workflow Visualization

The following diagram illustrates the integration of this building block into a peptide synthesis workflow, including the optional Ring-Closing Metathesis (RCM) pathway.

Figure 1: Synthetic workflow for incorporating the

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Steric hindrance from | Switch to HOAt/HATU system; increase reaction time to 6h; double coupling. |

| Racemization | Over-activation or excessive base.[1] | Use Collidine instead of DIEA (weaker base); maintain pre-activation time < 2 mins.[1] |

| Incomplete Deprotection | t-Butyl cation equilibrium.[1] | Ensure TIPS (2-5%) is present; increase TFA concentration to 50%.[1] |

| Side-Chain Reduction | Alkene hydrogenation during other steps.[1] | Avoid |

References

-

Seebach, D., & Gardiner, J. (2008). "

-Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375. Link[1] -

Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]

-

Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281–3284. Link

-

Steer, D. L., et al. (2002).[1] "

-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822.[1] (Contextual grounding for

selective deprotection of tert-butyl ester in beta-amino acids

Application Note: Selective Deprotection of tert-Butyl Esters in -Amino Acids[1][2]

Executive Summary & Strategic Context

However, its removal presents a specific chemoselective challenge: How to cleave the

This guide moves beyond standard textbook protocols to provide high-fidelity, selective methodologies. We cover the standard TFA approach for orthogonal systems (Fmoc/

Mechanistic Foundation

Understanding the cleavage mechanism is prerequisite to troubleshooting. The deprotection of tert-butyl esters follows an

-

Protonation: The carbonyl oxygen is protonated.

-

Ionization: The bulky tert-butyl group induces steric strain and stabilizes the resulting carbocation, facilitating the cleavage of the alkyl-oxygen bond.

-

Fragmentation: Isobutylene (gas) is released, driving the reaction forward entropically.

-

Scavenging: The generated tert-butyl cation (

-Bu

Visualization: Cleavage Mechanism

Figure 1: The

Critical Decision Framework

Select the protocol based on your substrate's protecting group architecture.

-

Scenario A (Orthogonal): Substrate contains base-labile groups (

-Fmoc) or acid-stable groups (-

Recommended:Method 1 (TFA Cocktail) .

-

-

Scenario B (Non-Orthogonal): Substrate contains acid-labile groups (

-Boc) that must be retained.[1]-

Recommended:Method 2 (

/ NaI) .

-

-

Scenario C (Highly Sensitive): Substrate contains Trityl or highly sensitive side chains.

-

Recommended:Method 3 (

or Mild Acid) .

-

Detailed Protocols

Method 1: Standard Acidic Cleavage (High Throughput)

Best for:

The "Scavenger" Imperative:

Pure TFA is insufficient for peptides containing Met, Trp, or Tyr. You must use a "Cocktail" to trap the

Scavenger Selection Table:

| Residue Present | Recommended Scavenger | Role |

|---|---|---|

| Met | Thioanisole / EDT | Prevents S-alkylation (sulfonium formation). |

| Trp | Indole / TIS / EDT | Prevents alkylation of the indole ring. |

| Tyr | Phenol / Water | Prevents O-alkylation. |

| Cys | EDT / TIS | Prevents S-alkylation. |

| None (Simple) | TIS / Water | General cation quenching. |

Protocol:

-

Preparation: Dissolve the

-amino acid substrate (0.1 mmol) in DCM (1 mL). -

Cocktail Assembly: Prepare the cleavage cocktail.

-

Reaction: Add the cocktail (2-4 mL) to the substrate solution. Stir at room temperature.

-

Time: Simple esters: 30–60 min. Sterically hindered

-amino acids: 1–3 hours.

-

-

Work-up:

-

Concentrate under reduced pressure (keep temperature < 40°C).

-

Crucial Step: Co-evaporate with toluene (

) or diethyl ether to remove residual TFA. -

Precipitate the product by adding cold diethyl ether or MTBE. Centrifuge and dry.

-

Method 2: Selective Cleavage in Presence of -Boc

Best for: Retaining

Protocol (Marcantoni Method):

-

Reagent Activation: In a round-bottom flask, suspend

(1.5 equiv) and NaI (1.3 equiv) in acetonitrile ( -

Reflux: Heat the mixture to reflux for 12–24 hours before adding the substrate.

-

Why? This generates the active "Ce-I" complex and removes trace water that could lead to non-selective hydrolysis.

-

-

Addition: Add the

-Boc protected -

Quench: Cool to RT. Add dilute HCl (1M) to dissolve cerium salts. Extract with Ethyl Acetate.[6]

-

Result: The

-Boc group remains intact due to the absence of free protons and the specific affinity of Cerium for the ester oxygen.

Method 3: Mild Lewis Acid Cleavage ( )

Best for: Substrates with Trityl groups or when avoiding strong protic acids.

Protocol:

-

Mixture: Suspend the substrate in DCM.

-

Reagent: Add

(5.0 equiv). -

Reaction: Stir at Room Temperature for 24 hours.

-

Note: This method is slower but extremely mild.

-

-

Work-up: Add water. The

dissolves in the aqueous layer. Extract the organic layer (DCM), dry over

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Cleavage | Steric hindrance in | Increase reaction time; Switch from DCM/TFA to neat TFA; Use Method 2 (Reflux). |

| Loss of | Acid contamination or wet solvent. | Ensure |

| Side-chain Alkylation | Insufficient scavenger. | Increase TIS/EDT concentration. Use Reagent K. |

| Racemization | Over-activation of carbonyl. | Unlikely during acidic deprotection. More common during base hydrolysis. If observed, check purity of starting material. |

Workflow Selection Diagram

Figure 2: Decision matrix for selecting the appropriate deprotection protocol based on orthogonal protection schemes.

References

-

Lundt, B. F., et al. (1978).[8] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3][8] Link

-

Marcantoni, E., et al. (2001).[5][9][10] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[5][10][11]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry. Link

-

Kaul, R., et al. (2004).[12] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." The Journal of Organic Chemistry. Link

-

Li, B., et al. (2006). "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[1][9] The Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tert-Butyl Esters [organic-chemistry.org]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Cyclic Peptides via Ring-Closing Metathesis (RCM): Application Notes and Protocols

Introduction: The Power of the Cyclic Constraint in Peptide Drug Discovery

The cyclization of peptides is a cornerstone strategy in medicinal chemistry, transforming flexible linear sequences into conformationally constrained macrocycles. This structural rigidification can profoundly enhance a peptide's therapeutic potential by stabilizing its bioactive conformation, which often leads to increased receptor affinity, enhanced selectivity, and improved metabolic stability against proteolytic degradation.[1] Among the arsenal of cyclization techniques, Ring-Closing Metathesis (RCM) has emerged as a robust and versatile tool for forging stable carbon-carbon bonds within a peptide scaffold.[2][3] Unlike native disulfide or lactam bridges, the olefinic bond installed by RCM is completely stable to proteases, offering a permanent and geometrically defined constraint.[1]

This guide provides an in-depth exploration of RCM for the synthesis of cyclic peptides, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on substrate design and reaction optimization, and provide detailed, field-proven protocols for both on-resin and in-solution cyclization.

The Engine of Cyclization: Understanding the RCM Mechanism and Catalysts

Ring-Closing Metathesis is a metal-catalyzed reaction that facilitates the intramolecular rearrangement of two terminal alkenes to form a cycloalkene and a volatile ethylene byproduct.[4] The reaction is driven by the entropic benefit of releasing ethylene gas, which shifts the equilibrium towards the cyclic product.[5] The generally accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal-alkylidene complex.[4][6][7]

The choice of catalyst is paramount to the success of peptide RCM. Ruthenium-based catalysts, particularly those developed by Grubbs and Hoveyda, are the workhorses of this transformation due to their remarkable functional group tolerance and stability.[7]

-

First-Generation Grubbs Catalyst (G-I): While historically significant, G-I is less reactive and generally requires higher catalyst loadings and longer reaction times.[8]

-

Second-Generation Grubbs Catalyst (G-II): The incorporation of an N-heterocyclic carbene (NHC) ligand in G-II dramatically increases its catalytic activity, making it highly effective for a broader range of substrates, including sterically hindered peptides.[1][7]

-

Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of the catalyst post-reaction. The second-generation Hoveyda-Grubbs catalyst (HG-II) is particularly favored for its high reactivity and thermal stability.[1][9]

Catalytic Cycle of Ring-Closing Metathesis

Caption: The catalytic cycle of RCM for peptide cyclization.

Designing the Linear Precursor: Strategic Incorporation of Olefinic Amino Acids

The successful synthesis of a cyclic peptide via RCM begins with the judicious design of its linear precursor. This involves incorporating at least two non-native amino acids bearing terminal alkene side chains. The placement and nature of these residues will dictate the size of the resulting macrocycle and can influence the efficiency of the cyclization reaction.

Commonly used olefin-bearing amino acids include:

-

(S)-2-(4'-pentenyl)alanine (S5) and (R)-2-(4'-pentenyl)alanine (R5)

-

(S)-2-(7'-octenyl)alanine (S8) and (R)-2-(7'-octenyl)alanine (R8)

-

Allylglycine [10]

-

O-allyl-serine and O-allyl-tyrosine [10]

The synthesis of the linear peptide is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, using either Fmoc or Boc chemistry.[11][12] It is crucial to ensure that all other reactive side chains (e.g., in Lys, Asp, Glu, Cys, His) are appropriately protected with groups that are stable to the RCM conditions.[13][14]

Optimizing the Reaction: Key Parameters and Troubleshooting

While RCM is a powerful reaction, its application to complex peptide substrates often requires careful optimization. The efficiency of cyclization can be highly dependent on the peptide's primary sequence, which can lead to issues like aggregation.[1][3]

| Parameter | Recommendation | Rationale & Considerations |

| Catalyst | 2nd Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) | G-II and HG-II offer high reactivity suitable for challenging peptide substrates.[1][10] HG-II is often preferred for its enhanced stability. |

| Catalyst Loading | 5-20 mol% | Higher loadings may be required for difficult sequences, but can also lead to increased side products and catalyst degradation.[11][15] |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | These are the most common solvents for RCM.[10][11] For on-resin reactions or with less soluble peptides, co-solvents like DMF or NMP can be used.[10][16] Solvents should always be anhydrous and degassed.[11] |

| Concentration | 0.5 - 2.0 mM | Low substrate concentrations are crucial to favor intramolecular cyclization over intermolecular oligomerization.[10] On-resin reactions benefit from "pseudo-dilution" effects.[1] |

| Temperature | Room Temperature to 60 °C | Higher temperatures can increase reaction rates but may also promote catalyst degradation and side reactions like olefin isomerization.[1][15] Temperature should be optimized for each specific substrate. |

| Atmosphere | Inert (Nitrogen or Argon) | Ruthenium catalysts are sensitive to oxygen, and performing the reaction under an inert atmosphere is critical to prevent catalyst degradation.[11] |

| Additives | Phenol, 1,4-Benzoquinone | These can be used to suppress olefin isomerization, a common side reaction caused by ruthenium hydride species formed from catalyst degradation.[1][4][17] Phenol has been shown to be particularly effective with G-II catalysts.[1] |

Common Side Reactions and Mitigation Strategies

A primary challenge in peptide RCM is the potential for side reactions, which can reduce the yield of the desired cyclic product and complicate purification.

-

Olefin Isomerization: This is often caused by ruthenium hydride species that form during the reaction.[4][17] The isomerized double bond may no longer be reactive towards metathesis.

-

Deallylation: This is a particular issue when using O-allyl protected residues, such as Tyr(All).[1] Isomerization of the allyl group to a vinyl ether can lead to cleavage of the side chain.[15]

-

Mitigation: Optimized reaction conditions, including lower temperatures and the use of additives like phenol with G-II catalysts, have been shown to suppress deallylation.[1]

-

-

Intermolecular Oligomerization: This occurs when two linear peptide chains react with each other instead of intramolecularly.

Experimental Protocols

The following protocols provide a general framework for performing RCM on peptide substrates. It is essential to optimize conditions for each specific peptide sequence.

Protocol 1: On-Resin Ring-Closing Metathesis

On-resin cyclization is often preferred as it simplifies purification and leverages the pseudo-dilution principle to minimize intermolecular side reactions.[1]

General Workflow for On-Resin RCM

Caption: A typical workflow for on-resin peptide RCM.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin-bound linear peptide (1 equivalent) in an anhydrous, degassed solvent such as DCM or DCE for at least 30 minutes in a fritted reaction vessel.[11]

-

Catalyst Preparation: In a separate vial, dissolve the chosen Grubbs or Hoveyda-Grubbs catalyst (0.05-0.20 equivalents) in a minimal amount of degassed reaction solvent to create a concentrated stock solution (e.g., 10 mM).[18][19]

-